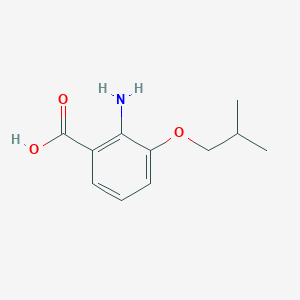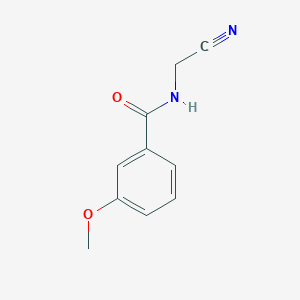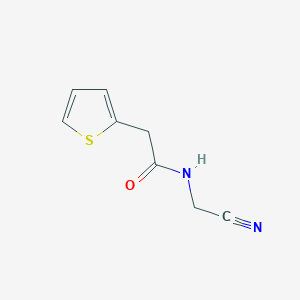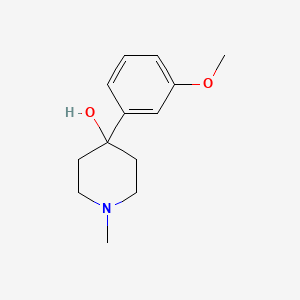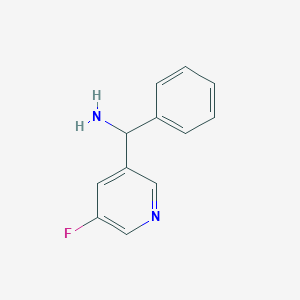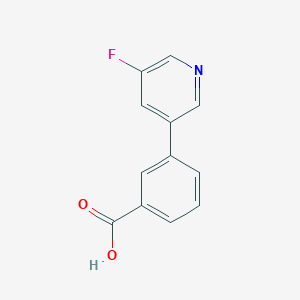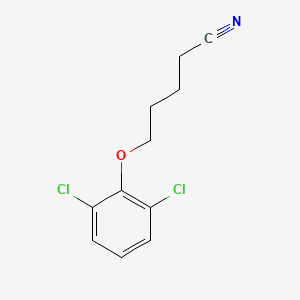
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with a hydroxy group, a methoxyphenyl group, and an iso-propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Substitution Reactions: The introduction of the hydroxy and methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the hydroxy group can be introduced via hydroxylation, while the methoxyphenyl group can be added through a Friedel-Crafts alkylation reaction.
Introduction of the Iso-propyl Group: The iso-propyl group can be introduced via alkylation using iso-propyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the methoxyphenyl group to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Reduction: Formation of 4-(4-methoxyphenyl)-1-iso-propylpiperidine.
Substitution: Formation of 4-hydroxy-4-(substituted phenyl)-1-iso-propylpiperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Industry
In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of other piperidine derivatives.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine would depend on its specific biological target. For instance, if it acts on neurotransmitter receptors, it could function as an agonist or antagonist, modulating the receptor’s activity. The hydroxy and methoxy groups could facilitate binding to the receptor, while the iso-propyl group might influence the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-phenylpiperidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.
4-Methoxy-4-phenylpiperidine: Lacks the hydroxy group, potentially altering its reactivity and biological activity.
4-Hydroxy-4-(4-chlorophenyl)-1-iso-propylpiperidine: The chloro group could change the compound’s electronic properties and reactivity.
Uniqueness
4-Hydroxy-4-(4-methoxyphenyl)-1-iso-propylpiperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)16-10-8-15(17,9-11-16)13-4-6-14(18-3)7-5-13/h4-7,12,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFNYOVUNRRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

